molecular formula C22H24N2O4 B6664176 3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid

3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid

Cat. No.: B6664176
M. Wt: 380.4 g/mol
InChI Key: IRMKVCFZGJJAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid is a complex organic compound featuring a benzoic acid core linked to a piperidine ring through a benzylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the piperidine derivative with benzyl isocyanate, forming the benzylcarbamoyl piperidine intermediate.

    Attachment to the Benzoic Acid Core: The final step involves coupling the benzylcarbamoyl piperidine intermediate with a benzoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism by which 3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The benzylcarbamoyl group might facilitate binding to hydrophobic pockets, while the piperidine ring could interact with polar or charged regions of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound is similar in structure but features a tert-butoxycarbonyl group instead of a benzylcarbamoyl group.

    4-(Benzylcarbamoyl)piperidine: Lacks the benzoic acid moiety but shares the piperidine and benzylcarbamoyl groups.

Uniqueness

3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly versatile for various chemical reactions and potential biological interactions.

Properties

IUPAC Name

3-[2-[4-(benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-20(14-17-7-4-8-19(13-17)22(27)28)24-11-9-18(10-12-24)21(26)23-15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMKVCFZGJJAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C(=O)CC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.